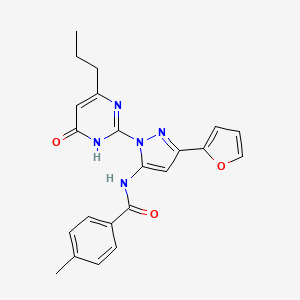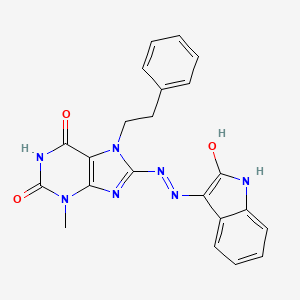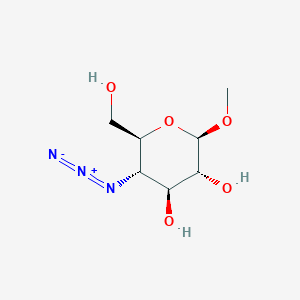![molecular formula C14H13N5O2S2 B14104409 5-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14104409.png)
5-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a hydroxy-methylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The hydroxy-methylphenyl group can be synthesized through various organic reactions, including Friedel-Crafts alkylation and subsequent hydroxylation. The thiadiazole ring is often synthesized through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids. The final step involves coupling these components under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (PCC, Jones reagent), reducing agents (hydrogen gas, palladium catalyst), and nucleophiles (amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxy-methylphenyl group may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The thiadiazole ring can participate in coordination with metal ions, potentially affecting metalloproteins or metalloenzymes. The pyrazole ring may interact with nucleic acids or proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-methylphenyl derivatives: Compounds with similar hydroxy-methylphenyl groups but different substituents on the pyrazole or thiadiazole rings.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents on the phenyl or pyrazole rings.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents on the phenyl or thiadiazole rings.
Uniqueness
The uniqueness of 3-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions
Properties
Molecular Formula |
C14H13N5O2S2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H13N5O2S2/c1-7-3-4-11(20)8(5-7)9-6-10(17-16-9)12(21)15-13-18-19-14(22-2)23-13/h3-6,20H,1-2H3,(H,16,17)(H,15,18,21) |
InChI Key |
PGOGRSPIWWBZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=NN=C(S3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104330.png)
![N-cyclohexyl-N-methyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14104335.png)
![3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14104351.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104356.png)
![[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-12-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14104359.png)

![9-(3-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104376.png)
![Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]L-Glc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b)-O-Bn](/img/structure/B14104382.png)

![3-(2-hydroxy-4-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14104390.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14104395.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104413.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104414.png)
